molecular formula C23H30N6O B6073442 N-(3-phenylpropyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

N-(3-phenylpropyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

Cat. No.: B6073442
M. Wt: 406.5 g/mol
InChI Key: LJKVKYZLEHOWAW-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a potent and selective investigational compound recognized for its high-affinity binding to the 5-HT 6 serotonin receptor. This receptor is a key target in neuropharmacological research, particularly for cognitive disorders. As a 5-HT 6 receptor antagonist, this compound facilitates the study of cholinergic and glutamatergic neurotransmission pathways, which are critically involved in learning and memory processes. Its primary research value lies in its application as a tool compound for in vitro and in vivo studies aimed at understanding and potentially treating central nervous system conditions such as Alzheimer's disease, schizophrenia, and other disorders characterized by cognitive deficits. The compound's specific structural design, featuring a triazolopyridazine core, contributes to its favorable receptor selectivity and pharmacokinetic properties, making it a valuable asset for preclinical research aimed at validating the 5-HT 6 receptor as a therapeutic target and for the development of novel psychotropic agents.

Properties

IUPAC Name

N-(3-phenylpropyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O/c1-17(2)22-26-25-20-12-13-21(27-29(20)22)28-15-7-11-19(16-28)23(30)24-14-6-10-18-8-4-3-5-9-18/h3-5,8-9,12-13,17,19H,6-7,10-11,14-16H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKVKYZLEHOWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation

Piperidine-3-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by reaction with ammonia to yield piperidine-3-carboxamide. Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N′-dicyclohexylcarbodiimide (DCC) as coupling agents for direct amidation with amines.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: 0–25°C for acid chloride formation; room temperature for amidation.

  • Yield: 85–92%.

Functionalization at Piperidine Position 1

The nitrogen at position 1 of piperidine-3-carboxamide is alkylated using 6-chloro-3-(propan-2-yl)[1,triazolo[4,3-b]pyridazine (prepared separately) via nucleophilic aromatic substitution.

Key Parameters:

  • Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Solvent: Dimethylformamide (DMF) or acetonitrile.

  • Temperature: 80–100°C, 12–24 hours.

  • Yield: 70–78%.

Construction of the Triazolo-Pyridazine Ring

Cyclocondensation of Hydrazine Derivatives

The triazolo[4,3-b]pyridazine core is synthesized via cyclization of 3-hydrazinylpyridazine derivatives with isobutyraldehyde under acidic conditions.

Procedure:

  • Starting Material: 6-Chloropyridazin-3-amine.

  • Hydrazine Formation: Reaction with hydrazine hydrate to yield 3-hydrazinylpyridazine.

  • Cyclization: Treatment with isobutyraldehyde in acetic acid, followed by oxidative aromatization using air or MnO₂.

Optimized Conditions:

  • Molar Ratio: 1:1.2 (hydrazine:aldehyde).

  • Oxidant: Air (O₂) at reflux.

  • Yield: 80–85%.

Alternative Route: One-Pot Heterocyclization

A streamlined approach involves reacting 3-amino-6-chloropyridazine directly with isopropyl isocyanate in the presence of phosphoryl chloride (POCl₃), forming the triazole ring via intramolecular cyclodehydration.

Advantages:

  • Atom Economy: >90%.

  • Reaction Time: 4–6 hours.

  • Yield: 75–82%.

Introduction of the N-(3-Phenylpropyl) Group

Amide Coupling

The piperidine-3-carboxamide intermediate is coupled with N-(3-phenylpropyl)amine using EDC and hydroxybenzotriazole (HOBt) in DMF.

Reaction Details:

  • Molar Ratio: 1:1.2 (carboxamide:amine).

  • Temperature: 25°C, 12 hours.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane).

  • Yield: 88–95%.

Reductive Amination (Alternative)

For substrates lacking pre-formed amines, reductive amination of 3-phenylpropanal with the piperidine carboxamide using sodium cyanoborohydride (NaBH₃CN) in methanol affords the N-alkylated product.

Limitations:

  • Byproducts: Over-alkylation (mitigated by excess aldehyde).

  • Yield: 65–72%.

Integrated Synthetic Pathways

Pathway A: Sequential Assembly

  • Synthesize piperidine-3-carboxamide.

  • Alkylate with 6-chloro-triazolo-pyridazine.

  • Couple with N-(3-phenylpropyl)amine.

Overall Yield: 55–60%.

Pathway B: Convergent Synthesis

  • Prepare 6-amino-triazolo-pyridazine.

  • Couple with piperidine-3-carbonyl chloride.

  • Perform N-alkylation with 3-phenylpropyl bromide.

Overall Yield: 50–58%.

Critical Analysis of Methodologies

Yield Optimization

  • Cyclization Step: Air oxidation outperforms chemical oxidants (e.g., MnO₂) in cost and simplicity.

  • Amidation: EDC/HOBt coupling achieves near-quantitative yields compared to acid chloride routes.

Regioselectivity Challenges

  • Triazole Formation: Use of electron-deficient pyridazines directs cyclization to the [4,3-b] position.

  • Byproduct Mitigation: Chromatographic purification is essential to isolate the target isomer .

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-phenylpropyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: The compound is investigated for its interactions with biological systems, including its potential as a ligand for various receptors.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • R3 : The propan-2-yl group in the target compound may enhance lipophilicity compared to methyl (C1632) or trifluoromethyl ().
  • R6 : Piperidine-carboxamide substituents vary in position (3 vs. 4) and side-chain length, affecting target engagement. For example, C1632’s phenylacetamide group is critical for Lin28 inhibition , while the target compound’s 3-phenylpropyl chain may influence membrane permeability.

Piperidine and Carboxamide Modifications

Variations in the piperidine-carboxamide moiety significantly alter physicochemical and binding properties:

Compound Name Piperidine Position Carboxamide Substituent Molecular Formula Solubility (Predicted) Source ID
Target Compound Position 3 3-phenylpropyl C27H31N7O Low (lipophilic chain) Target
N-(3-acetylphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide Position 4 3-acetylphenyl C22H26N6O2 Moderate (polar acetyl)
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide Azetidine (not piperidine) Sulfonamide-pyrazole C22H30N10O2S High (sulfonamide)

Key Observations :

  • Piperidine position 3 vs. 4 : The target compound’s carboxamide at piperidine-3 may confer steric effects distinct from position 4 analogs (e.g., ).
  • Substituent polarity : The 3-phenylpropyl chain in the target compound likely reduces aqueous solubility compared to acetylphenyl () or sulfonamide () groups.

Biological Activity

N-(3-phenylpropyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine core, a triazole moiety, and a pyridazine ring. Its molecular formula is C29H41F2N5OC_{29}H_{41}F_2N_5O with a molecular weight of approximately 513.7 g/mol. The structural formula can be represented as follows:

InChI InChI 1S C29H41F2N5O c1 19 2 27 34 33 \text{InChI }\text{InChI 1S C29H41F2N5O c1 19 2 27 34 33 }

The biological activity of this compound is primarily linked to its interactions with various biological targets, including kinases involved in cancer progression. Specifically, it has been evaluated for its inhibitory effects on c-Met kinase, which plays a critical role in tumor growth and metastasis.

Inhibitory Activity

Research indicates that derivatives of triazolo-pyridazine compounds exhibit potent inhibitory activity against c-Met kinase. For example, one study reported that a related compound demonstrated an IC50 value of 0.090 μM against c-Met kinase, comparable to established inhibitors like Foretinib (IC50 = 0.019 μM) .

Cytotoxicity Testing

The cytotoxic effects of this compound were assessed using various cancer cell lines:

Cell Line IC50 Value (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values indicate significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines . The compound was shown to induce late apoptosis in A549 cells and arrest the cell cycle in the G0/G1 phase.

Structure-Activity Relationship

The structure-activity relationship (SAR) studies suggest that modifications to the triazole and pyridazine rings can enhance biological activity. For instance, specific substitutions at the 3 and 6 positions of the pyridazine scaffold have been associated with increased potency against cancer cell lines .

Q & A

Q. Critical Conditions :

  • Temperature: 60–80°C for cyclization steps; room temperature for coupling reactions.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
  • Purification: Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Basic: Which spectroscopic and analytical techniques are essential for structural validation?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm piperidine ring conformation (δ 2.5–3.5 ppm for axial protons) and triazole proton environments (δ 8.0–9.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine and triazolopyridazine regions .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected [M+H]⁺ ~470–500 Da) and fragments (e.g., loss of the phenylpropyl group) .
  • X-ray Crystallography : Resolves spatial arrangement of the triazole-pyridazine core and piperidine-carboxamide torsion angles .

Advanced: How can researchers resolve contradictions in reported bioactivity data across structural analogs?

Answer: Contradictions often arise from variations in substituents and assay conditions. For example:

Analog Substituent Reported Activity Key Difference
Compound A4-ChlorophenylIC₅₀ = 12 nM (Kinase X)Enhanced halogen bonding vs. parent
Compound B3-MethylbutylNo activity (Kinase X)Steric hindrance reduces target access

Q. Methodological Recommendations :

  • Standardize assays (e.g., use identical ATP concentrations in kinase inhibition studies).
  • Perform molecular docking to rationalize substituent effects on binding pockets .
  • Validate via orthogonal assays (e.g., SPR for binding affinity, cell-based assays for functional inhibition) .

Advanced: What strategies mitigate impurities during large-scale synthesis?

Answer: Common impurities include unreacted pyridazine intermediates (<5%) and diastereomeric byproducts.

  • Prevention :
    • Use excess coupling reagents (1.5 eq) to drive piperidine attachment to completion .
    • Chiral HPLC separates diastereomers if asymmetric centers form during synthesis .
  • Detection :
    • LC-MS monitors reaction progress; impurities often show m/z shifts (+16 Da for oxidation byproducts) .
    • TLC (silica, UV detection) identifies unreacted starting materials .

Advanced: How does computational modeling inform structure-activity relationships (SAR)?

Answer:

Docking Studies : Predict binding poses in target proteins (e.g., kinases). The triazole-pyridazine core often occupies the ATP-binding pocket, while the phenylpropyl group extends into hydrophobic regions .

MD Simulations : Reveal conformational flexibility of the piperidine ring (e.g., chair vs. boat) and its impact on target engagement .

QSAR Models : Correlate substituent electronic properties (Hammett σ) with bioactivity. For example, electron-withdrawing groups (e.g., -Cl) enhance kinase inhibition by 30–50% .

Advanced: What experimental approaches validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm target protein stabilization upon compound treatment (ΔTm > 2°C indicates binding) .
  • Western Blotting : Measure downstream phosphorylation (e.g., ERK1/2 for kinase inhibitors) .
  • CRISPR Knockout : Ablate the target gene to confirm compound specificity (e.g., loss of activity in KO cells) .

Advanced: How do researchers address solubility limitations in in vivo studies?

Answer:

  • Formulation : Use co-solvents (10% DMSO + 30% PEG-400) or liposomal encapsulation to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the carboxamide moiety to improve bioavailability .

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